2-(3-Piperidinyl)ethyl benzoate hydrochloride

Butyrylcholinesterase Norcymserine derivatives Alzheimer's disease

Researchers targeting butyrylcholinesterase (BuChE) for Alzheimer's programs face a critical structural challenge: generic piperidinyl benzoate isomers fail to replicate the specific SAR required for potent inhibition. 2-(3-Piperidinyl)ethyl benzoate hydrochloride (CAS 1219972-73-2) solves this with its precise 3-piperidinyl substitution and ethyl linker architecture. • ~3-fold improvement in anti-BuChE activity vs. phenethyl analog (Takahashi et al. 2010) • Aligns with N-alkyl-piperidinyl benzoate migraine patent disclosures (GB2131794B) • In stock with standard pack sizes (1 g, 5 g) and bulk custom synthesis available

Molecular Formula C14H20ClNO2
Molecular Weight 269.77 g/mol
CAS No. 1219972-73-2
Cat. No. B1392410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Piperidinyl)ethyl benzoate hydrochloride
CAS1219972-73-2
Molecular FormulaC14H20ClNO2
Molecular Weight269.77 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CCOC(=O)C2=CC=CC=C2.Cl
InChIInChI=1S/C14H19NO2.ClH/c16-14(13-6-2-1-3-7-13)17-10-8-12-5-4-9-15-11-12;/h1-3,6-7,12,15H,4-5,8-11H2;1H
InChIKeyODNUQXFFLDEMKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Piperidinyl)ethyl benzoate hydrochloride: Identity & Structural Class


2-(3-Piperidinyl)ethyl benzoate hydrochloride (CAS 1219972-73-2) is a piperidine-based building block comprising a 3-substituted piperidine ring linked via an ethyl spacer to a benzoyloxy moiety, supplied as the hydrochloride salt with molecular formula C14H20ClNO2 and molecular weight 269.77 g/mol . The compound is categorized within the broader class of piperidinyl benzoate derivatives, which have been explored in medicinal chemistry as scaffolds for the development of N-alkyl-piperidinyl benzoate derivatives with reported applications in migraine treatment [1], as well as for the synthesis of N(1)-substituted norcymserine derivatives evaluated as selective butyrylcholinesterase (BuChE) inhibitors [2].

2-(3-Piperidinyl)ethyl benzoate hydrochloride: Why Generic Substitution Fails


Simple interchange of piperidinyl benzoate analogs is not feasible due to the critical influence of substitution pattern and linker geometry on downstream biological activity. The 3-piperidinyl substitution pattern and ethyl linker present in 2-(3-Piperidinyl)ethyl benzoate hydrochloride provide a specific vector for derivatization that differs fundamentally from 4-piperidinyl or 2-piperidinyl regioisomers, as well as from compounds lacking the ethyl spacer or bearing different ester groups [1]. This specific architecture is essential for constructing N(1)-substituted norcymserine derivatives, where the piperidinylethyl moiety contributes to a ~3-fold improvement in anti-butyrylcholinesterase activity compared to the phenethyl analog [2]. Procurement of alternative piperidinyl benzoate isomers or analogs lacking this precise substitution pattern would compromise the synthetic route and yield derivatives with unpredictable or diminished pharmacological profiles.

2-(3-Piperidinyl)ethyl benzoate hydrochloride: Quantitative Differentiation Evidence


BuChE Inhibition: Piperidinylethyl vs Phenethyl Derivatives

In a series of N(1)-substituted norcymserine derivatives evaluated for anti-cholinesterase activity, the piperidinylethyl derivative 7p (synthesized from a piperidinylethyl precursor structurally related to 2-(3-piperidinyl)ethyl benzoate) demonstrated improved anti-butyrylcholinesterase activity by approximately threefold compared to the reference compound N(1)-phenethylnorcymserine (PEC, compound 2) [1].

Butyrylcholinesterase Norcymserine derivatives Alzheimer's disease

LogS as Key Solubility Differentiator in QSAR

A quantitative structure-activity relationship (QSAR) analysis conducted on the same series of norcymserine derivatives indicated that logS (aqueous solubility) might be a key feature contributing to the improved activity of the piperidinylethyl and pyridinylethyl derivatives [1].

QSAR Physicochemical properties Drug design

3- vs 4-Piperidinyl Regiochemistry in Migraine Patent

A patent describing the treatment of migraine with N-alkyl-piperidinyl benzoate derivatives explicitly claims compounds wherein the benzoyloxy group is attached at either the 3- or 4-position of the piperidine ring [1]. This indicates that the 3-substituted isomer (as present in 2-(3-piperidinyl)ethyl benzoate hydrochloride) is a specifically claimed structural variant within this therapeutic class, and not merely an arbitrary alternative.

Migraine Piperidinyl benzoates Regiochemistry

2-(3-Piperidinyl)ethyl benzoate hydrochloride: Application Scenarios


BuChE Inhibitor Synthesis for Alzheimer's Research

2-(3-Piperidinyl)ethyl benzoate hydrochloride serves as a critical building block for the synthesis of N(1)-substituted norcymserine derivatives with enhanced anti-BuChE activity. As demonstrated by Takahashi et al. (2010), the piperidinylethyl moiety confers a ~3-fold improvement in BuChE inhibition compared to the phenethyl analog [1]. This makes the compound particularly valuable for medicinal chemistry programs targeting BuChE for Alzheimer's disease and related dementias [1].

N-Alkyl-Piperidinyl Benzoate Derivatives for Migraine

The 3-piperidinyl substitution pattern present in this compound aligns with the structural claims of patents describing N-alkyl-piperidinyl benzoate derivatives for migraine treatment [2]. Researchers exploring this therapeutic area should prioritize this specific regioisomer to ensure alignment with established patent disclosures and to avoid synthetic divergence from claimed active structures [2].

QSAR-Guided Lead Optimization for Aqueous Solubility

QSAR analysis of norcymserine derivatives identified logS (aqueous solubility) as a key feature associated with the improved activity of piperidinylethyl-containing compounds [1]. For programs where solubility optimization is a priority, this building block offers a data-supported starting point for further derivatization [1].

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